molecular formula C13H17BClFO2 B6304414 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester CAS No. 2121512-19-2

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

Cat. No.: B6304414
CAS No.: 2121512-19-2
M. Wt: 270.54 g/mol
InChI Key: KDNDUYADYSXEJB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its stability and reactivity, making it a useful reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 2-Chloro-5-fluoro-3-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide are frequently used bases.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are typical solvents.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is utilized in various fields of scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 2-Chloro-3-fluoro-5-methylphenylboronic Acid Pinacol Ester
  • 4-Methylphenylboronic Acid Pinacol Ester

Uniqueness: 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. These substituents can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions compared to other boronic esters.

Properties

IUPAC Name

2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNDUYADYSXEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137910
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-19-2
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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